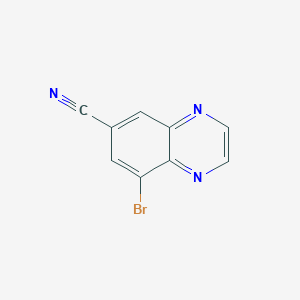
Ethyl 4-amino-2-(trimethylsilyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-2-(trimethylsilyl)benzoate is an organic compound with the molecular formula C12H19NO2Si. It is a derivative of benzoic acid, where the ethyl ester is substituted with an amino group at the 4-position and a trimethylsilyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-(trimethylsilyl)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: The resulting 4-aminobenzoic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to form ethyl 4-aminobenzoate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-amino-2-(trimethylsilyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).
Major Products Formed
Oxidation: 4-nitro-2-(trimethylsilyl)benzoic acid.
Reduction: Ethyl 4-amino-2-(trimethylsilyl)benzyl alcohol.
Substitution: Ethyl 4-amino-2-hydroxybenzoate.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-2-(trimethylsilyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 4-amino-2-(trimethylsilyl)benzoate depends on its application. In biochemical contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane-associated processes .
Comparación Con Compuestos Similares
Ethyl 4-amino-2-(trimethylsilyl)benzoate can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the trimethylsilyl group, making it less lipophilic.
Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of an amino group, which can affect its reactivity and applications.
Ethyl 4-nitrobenzoate: Contains a nitro group instead of an amino group, making it more prone to reduction reactions.
This compound stands out due to the presence of the trimethylsilyl group, which imparts unique properties such as increased lipophilicity and potential for selective functionalization .
Propiedades
Fórmula molecular |
C12H19NO2Si |
|---|---|
Peso molecular |
237.37 g/mol |
Nombre IUPAC |
ethyl 4-amino-2-trimethylsilylbenzoate |
InChI |
InChI=1S/C12H19NO2Si/c1-5-15-12(14)10-7-6-9(13)8-11(10)16(2,3)4/h6-8H,5,13H2,1-4H3 |
Clave InChI |
BHMAKVHHTORCQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=C1)N)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



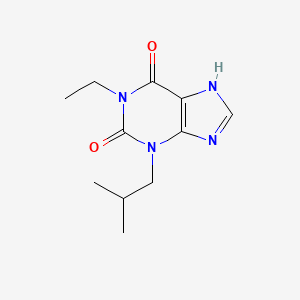

![(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11873013.png)

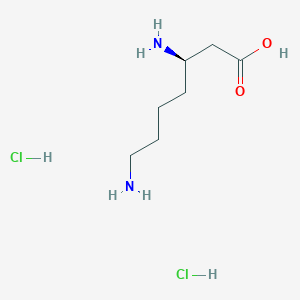
![7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11873024.png)

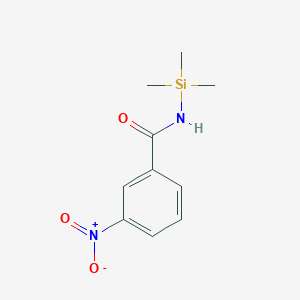
![2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11873043.png)

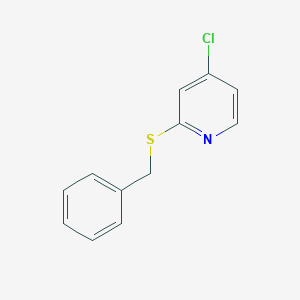
![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)
